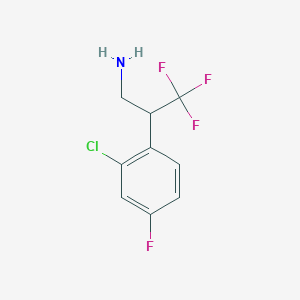
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in pharmaceutical and agrochemical research. This specific compound stands out due to its trifluoromethyl group, which often imparts enhanced biological activity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves a multi-step process. Starting with commercially available reagents, the process may involve the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the trifluoromethyl group: This might be done using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that favor electrophilic or nucleophilic substitution.
Attachment of the butanenitrile moiety: This step could involve nucleophilic substitution or addition reactions, with nitriles often introduced via reactions with alkyl halides or using specific catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized using continuous flow processes or batch reactors, ensuring high yields, purity, and cost-efficiency. Parameters like temperature, pressure, and the choice of catalysts play crucial roles in scaling up the reactions.
Chemical Reactions Analysis
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to form oxides, which may alter its biological activity.
Reduction: : Reduction reactions, possibly with hydrogenation catalysts, can modify the nitrile group to primary amines or other derivatives.
Substitution: : It can participate in electrophilic or nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate (KMnO4).
Reducing agents such as lithium aluminium hydride (LiAlH4).
Catalysts for substitution reactions, including palladium or copper catalysts.
Major Products:
Oxidized derivatives
Reduced amines or hydrocarbons
Various substituted pyrazoles depending on the reacting agents and conditions.
Scientific Research Applications
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile finds applications in diverse fields due to its unique chemical properties:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the trifluoromethyl group.
Medicine: : Explored for drug discovery, particularly in areas requiring high stability and specific biological activities.
Industry: : Used in the synthesis of agrochemicals, such as herbicides or pesticides, given its potential biological activity.
Mechanism of Action
The effects of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity and thereby affecting biological pathways.
Pathways Involved: : The compound could modulate pathways related to metabolic processes, signal transduction, or cellular stress responses, depending on its biological context.
Comparison with Similar Compounds
Comparing 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile with other pyrazoles reveals its unique features:
Uniqueness: : The trifluoromethyl group enhances its stability and often increases its biological potency compared to non-fluorinated pyrazoles.
Similar Compounds: : Other pyrazoles like 3-(4-chlorophenyl)-1H-pyrazole or 3-(2-thienyl)-1H-pyrazole may share some chemical and biological properties but differ in specific activities and applications.
There you go—a comprehensive article on this compound. Hope you find this useful!
Properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVAIHIHBTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2896396.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
![1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2896402.png)



![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)


![5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2896413.png)
